molecular formula C24H30N2O2 B4384846 (1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B4384846
M. Wt: 378.5 g/mol
InChI Key: OSYMZKQUSCPIIY-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol is a complex organic molecule with a unique spirocyclic structure. This compound features a piperidine ring fused to an indene moiety, with a hydroxyl group and a phenyl group attached to the piperidine ring. The stereochemistry of the compound is indicated by the (2R*,3R*) notation, which specifies the relative configuration of the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,5-diamine, under acidic conditions.

    Spirocyclization: The indene moiety is introduced through a spirocyclization reaction, where the piperidine ring is fused to the indene ring system. This step often requires a Lewis acid catalyst to facilitate the cyclization.

    Hydroxylation and Phenylation: The hydroxyl group and the phenyl group are introduced through selective functionalization reactions. Hydroxylation can be achieved using oxidizing agents such as m-chloroperbenzoic acid, while phenylation can be accomplished through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups or double bonds within the indene moiety, leading to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups, such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets, making it a useful tool for probing biochemical pathways.

Medicine

In medicine, (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol is investigated for its potential therapeutic properties. It may exhibit activity as an analgesic, anti-inflammatory, or neuroprotective agent, although further research is needed to fully understand its pharmacological effects.

Industry

The compound is also explored for industrial applications, such as in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial processes.

Mechanism of Action

The mechanism of action of (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenyl group play key roles in binding to these targets, while the spirocyclic structure provides stability and specificity. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol**
  • 4-{4-[HYDROXY(DIPHENYL)METHYL]-1-PIPERIDINYL}-1-(4-ISOPROPYLPHENYL)-1-BUTANOL

Uniqueness

The uniqueness of (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol lies in its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c27-22-21(19-8-4-5-9-20(19)23(22)10-14-25-15-11-23)26-16-12-24(28,13-17-26)18-6-2-1-3-7-18/h1-9,21-22,25,27-28H,10-17H2/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYMZKQUSCPIIY-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(C(C3=CC=CC=C23)N4CCC(CC4)(C5=CC=CC=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCC(CC4)(C5=CC=CC=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
(1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 3
(1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 4
(1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 5
(1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 6
(1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.